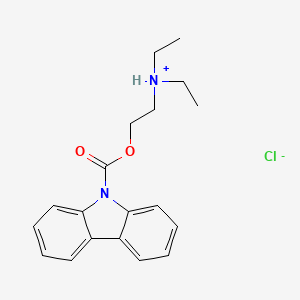
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the N-alkylation of carbazole with 2-chloroethanol, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its photoluminescent properties.
作用機序
The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Carbazole-9-carboxylic acid, 2-(dimethylamino)ethyl ester, hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure but different core structure.
Uniqueness
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of the carbazole core and the diethylaminoethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
64057-94-9 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChIキー |
NRSAHUUHMMVYTD-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


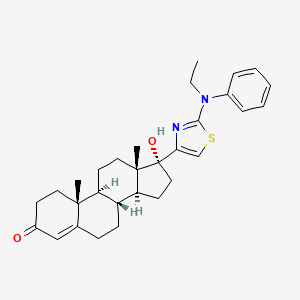
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
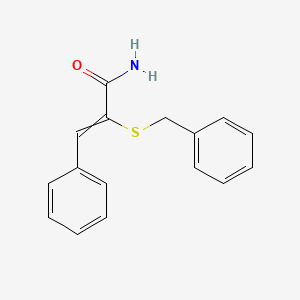

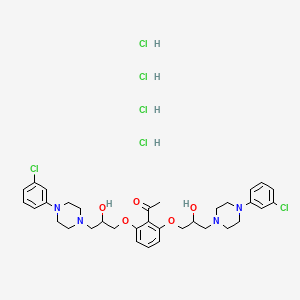
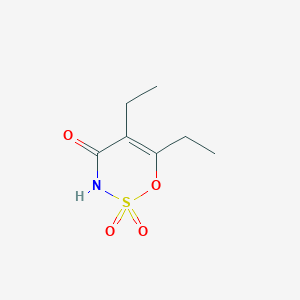
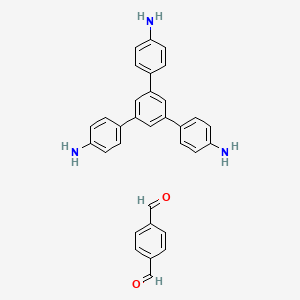
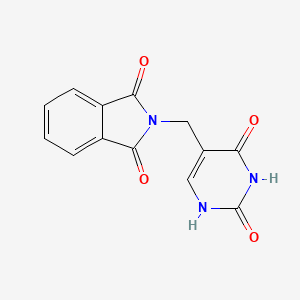
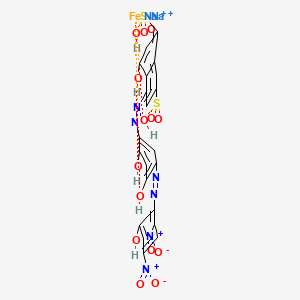
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
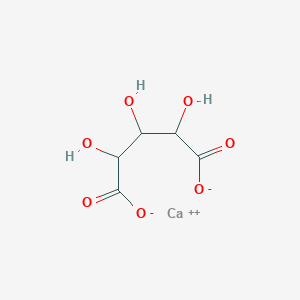
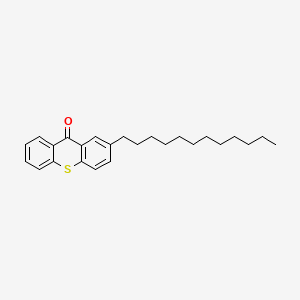
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
